molecular formula C20H23N5O3 B2593506 9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-64-9

9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2593506
M. Wt: 381.436
InChI Key: WWESJOSQFBYKSC-UHFFFAOYSA-N
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Description

The compound “9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The molecule also contains methoxy (-OCH3) and methyl (-CH3) groups, which are common in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings would contribute to the rigidity of the molecule, while the methoxy and methyl groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in certain solvents .

Scientific Research Applications

Structural and Conformational Studies

Research into compounds with similar structural motifs, such as pyrimidine and purine derivatives, has focused on understanding their crystal structures and conformational dynamics. For instance, studies have detailed the diverse conformations in the structures of certain six-membered rings, providing insights into their potential interactions and stability in various environments (Wang et al., 2011).

Synthesis and Reactivity

Efficient synthetic routes for creating dihydropyrimido[5,4-d]pyrimidines have been explored, highlighting methods for functionalizing the purine ring, which could be relevant for synthesizing the target compound or its derivatives (Carvalho et al., 2007). Another study describes a novel synthesis approach for fused purinediones, potentially offering pathways for creating structurally related compounds (Šimo et al., 1995).

Biological and Pharmacological Applications

Compounds within this chemical class have been evaluated for various biological activities, including anti-inflammatory and analgesic properties, underscoring the potential for the target compound to serve in similar roles (Abu‐Hashem et al., 2020). Another study highlights the discovery of non-peptide antagonists for hormone receptors, suggesting possible applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-9-25-18(26)16-17(22(3)20(25)27)21-19-23(10-6-11-24(16)19)14-12-13(2)7-8-15(14)28-4/h5,7-8,12H,1,6,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWESJOSQFBYKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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